4-Trifluoromethyl thioanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

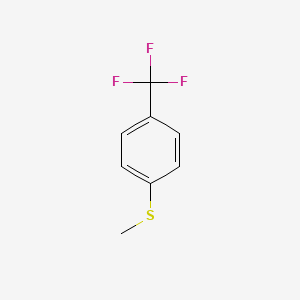

2D Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-12-7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGXLDXWNLTGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450843 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-14-6 | |

| Record name | 4-Trifluoromethyl thioanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 4-Trifluoromethylthioanisole

An In-depth Technical Guide to 4-Trifluoromethylthioanisole for Advanced Research

Abstract

4-Trifluoromethylthioanisole, also known as 1-(methylsulfanyl)-4-(trifluoromethyl)benzene, is an organofluorine compound of significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features—a trifluoromethyl group and a methylthio group on a benzene ring—impart desirable physicochemical properties to parent molecules, making it a valuable building block for the synthesis of novel therapeutic agents and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the lipophilicity it confers, can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the , its synthesis and reactivity, and its applications in modern drug development, offering a technical resource for researchers and scientists.

Physicochemical Properties

4-Trifluoromethylthioanisole is typically a colorless to pale yellow liquid under standard conditions.[3][4] The presence of the trifluoromethyl (-CF3) group is a dominant factor in its molecular properties. This group is highly lipophilic and is known to significantly alter the electronic properties of the aromatic ring, which is a key strategy in drug design to improve pharmacokinetics.[1][2]

The key physical and chemical data for 4-Trifluoromethylthioanisole are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 329-14-6 | [3][5][6] |

| Molecular Formula | C₈H₇F₃S | [4][7] |

| Molecular Weight | 192.2 g/mol | [3][6][7] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 197.4 ± 40.0 °C (Predicted) | [7] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [7] |

| Purity | Commonly available at ≥97% | [3][7] |

| Synonyms | 1-(methylsulfanyl)-4-(trifluoromethyl)benzene, Methyl 4-(trifluoromethyl)phenyl sulfide | [3][4] |

| InChI Key | VYGXLDXWNLTGIL-UHFFFAOYSA-N | [3][6] |

Synthesis and Chemical Reactivity

The synthesis of 4-Trifluoromethylthioanisole can be achieved through standard, high-yielding organic chemistry protocols. A common and efficient method involves the nucleophilic substitution of a suitable precursor, such as 4-(trifluoromethyl)thiophenol, with a methylating agent.

General Synthetic Pathway

The methylation of 4-(trifluoromethyl)thiophenol is a straightforward and illustrative synthetic route. This reaction proceeds via an Sₙ2 mechanism where the thiolate anion, generated by deprotonating the thiophenol with a mild base, acts as a nucleophile to attack a methyl halide, such as methyl iodide.

Caption: Synthetic pathway for 4-Trifluoromethylthioanisole via methylation.

Chemical Reactivity

The reactivity of 4-Trifluoromethylthioanisole is dictated by its three main components: the aromatic ring, the trifluoromethyl group, and the methylthio group.

-

Aromatic Ring Reactivity : The -CF₃ group is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution. It is a meta-director. The methylthio (-SCH₃) group is a weakly activating, ortho-, para-director. The combined influence of these groups makes electrophilic substitution challenging and will preferentially direct incoming electrophiles to the positions ortho to the methylthio group.

-

Reactivity at the Sulfur Atom : The sulfur atom of the thioether is nucleophilic and can be readily oxidized. Treatment with mild oxidizing agents (e.g., hydrogen peroxide) will yield the corresponding sulfoxide, while stronger oxidizing agents (e.g., m-CPBA) can produce the sulfone. These oxidized derivatives are also valuable intermediates in synthetic chemistry.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine-containing functional groups is a cornerstone of modern drug design.[2] The trifluoromethyl group, in particular, is frequently used to enhance the therapeutic profile of drug candidates.[1]

Key Advantages in Drug Design:

-

Enhanced Lipophilicity : The -CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

-

Metabolic Stability : Replacing a metabolically vulnerable site (like a methyl group) with a -CF₃ group can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2]

-

Increased Binding Affinity : The high electronegativity of the fluorine atoms can lead to favorable non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, potentially increasing binding affinity and potency.

-

Modulation of pKa : The electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be tuned to optimize solubility and receptor interaction.[2]

4-Trifluoromethylthioanisole serves as a key starting material or intermediate for introducing the 4-(methylthio)phenyl or related moieties into a larger molecular scaffold, leveraging these benefits in the drug discovery process.

Experimental Protocol: Synthesis of 4-Trifluoromethylthioanisole

This section provides a representative, step-by-step protocol for the synthesis of 4-Trifluoromethylthioanisole from 4-(trifluoromethyl)thiophenol.

Objective: To synthesize 4-Trifluoromethylthioanisole via S-methylation of 4-(trifluoromethyl)thiophenol.

Materials and Equipment:

-

4-(Trifluoromethyl)thiophenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Round-bottom flask with stir bar

-

Reflux condenser

-

Stirring hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and workup

-

TLC plates (silica gel) for reaction monitoring

Caption: Experimental workflow for the synthesis of 4-Trifluoromethylthioanisole.

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(trifluoromethyl)thiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone. The base is added to deprotonate the thiol, forming the reactive thiolate nucleophile. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

-

Addition of Reagent: While stirring the suspension at room temperature, add methyl iodide (1.1 eq) dropwise. A slight excess of the methylating agent ensures complete conversion of the thiolate.

-

Reaction Conditions: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 56 °C for acetone). The elevated temperature increases the reaction rate.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the spot corresponding to the starting thiophenol has disappeared.

-

Quenching and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium iodide byproduct through a pad of celite, washing with additional acetone.

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the acetone.

-

Aqueous Workup: Redissolve the resulting crude oil in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude 4-Trifluoromethylthioanisole by silica gel column chromatography to obtain the final product with high purity.

Safety and Handling

Currently, comprehensive, peer-reviewed hazard data for 4-Trifluoromethylthioanisole is not widely published.[8] However, related sulfur- and fluorine-containing aromatic compounds often pose health risks. For instance, the precursor 4-(Trifluoromethyl)benzenethiol is classified as toxic if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[9]

Therefore, as a matter of sound scientific practice, 4-Trifluoromethylthioanisole should be handled with care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. [9] Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

4-Trifluoromethylthioanisole is a synthetically accessible and highly valuable compound for researchers in drug discovery and materials science. Its distinct combination of a trifluoromethyl group and a methylthio moiety provides a powerful tool for modulating the biological and physical properties of organic molecules. A thorough understanding of its synthesis, reactivity, and physicochemical characteristics, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals and advanced materials.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 4-Trifluoromethyl thioanisole | 329-14-6 [sigmaaldrich.com]

- 4. CAS 329-14-6: 4-Trifluoromethylthioanisole | CymitQuimica [cymitquimica.com]

- 5. This compound | 329-14-6 [chemicalbook.com]

- 6. This compound | 329-14-6 [sigmaaldrich.com]

- 7. This compound | 329-14-6 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 4-Trifluoromethylthioanisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Trifluoromethylthioanisole, also known as 1-methoxy-4-(trifluoromethylthio)benzene, is a fluorinated aromatic compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The incorporation of the trifluoromethylthio (-SCF3) group onto an anisole scaffold imparts a unique combination of physicochemical properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing character. These attributes make it a valuable building block for the synthesis of novel bioactive molecules and functional materials. This technical guide provides a comprehensive overview of 4-Trifluoromethylthioanisole, covering its chemical structure, properties, synthesis, reactivity, and potential applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Physicochemical Properties

CAS Number: 329-14-6[1]

Molecular Formula: C8H7F3S[2]

Molecular Weight: 192.2 g/mol [2]

Synonyms: 1-(Methylsulfanyl)-4-(trifluoromethyl)benzene, Benzene, 1-(Methylthio)-4-(Trifluoromethyl)-, Methyl 4-(trifluoromethyl)phenyl sulfide[1]

The structure of 4-Trifluoromethylthioanisole consists of a benzene ring substituted with a methoxy group (-OCH3) and a trifluoromethylthio group (-SCF3) at the para position. The trifluoromethylthio group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring. This, in turn, affects its reactivity and the properties of its derivatives.

Table 1: Physicochemical Properties of 4-Trifluoromethylthioanisole

| Property | Value | Source |

| Physical State | Colorless to pale yellow liquid | [1] |

| Boiling Point | 197.4 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | ChemicalBook |

| Lipophilicity (Hansch parameter πR for -SCF3) | 1.44 | [3] |

Synthesis of 4-Trifluoromethylthioanisole

The synthesis of 4-Trifluoromethylthioanisole can be achieved through several methods, primarily involving the introduction of the trifluoromethylthio group onto an anisole or a related precursor. A common and effective strategy is the direct electrophilic trifluoromethylthiolation of anisole.

Proposed Experimental Protocol: Electrophilic Trifluoromethylthiolation of Anisole

This protocol is based on established methods for the trifluoromethylthiolation of electron-rich aromatic compounds.

Materials:

-

Anisole

-

N-(Trifluoromethylthio)saccharin or a similar electrophilic SCF3 source

-

Iron(III) chloride (FeCl3) or another suitable Lewis acid catalyst

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for elution

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

-

Add anisole (1.0 equivalent) to the solvent.

-

Add the electrophilic trifluoromethylthiolating agent, such as N-(Trifluoromethylthio)saccharin (1.1 equivalents).

-

Add the Lewis acid catalyst, for example, iron(III) chloride (0.1 equivalents), to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-Trifluoromethylthioanisole.

Diagram 1: Proposed Synthesis of 4-Trifluoromethylthioanisole

Caption: Electrophilic trifluoromethylthiolation of anisole.

Spectroscopic Characterization

The structural confirmation of 4-Trifluoromethylthioanisole is achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (500 MHz, CDCl₃): δ 7.58 (t, J = 5.8 Hz, 2H), 7.03 – 6.82 (m, 2H), 3.84 (s, 3H). The singlet at 3.84 ppm corresponds to the methoxy protons. The aromatic protons appear as two sets of signals, consistent with a para-substituted benzene ring.

-

¹³C NMR (126 MHz, CDCl₃): δ 161.95 (s), 138.39 (s), 133.40 (q, J = 308.7), 115.02 (s), 55.52 (s). The quartet for the trifluoromethyl carbon is a characteristic feature.

-

¹⁹F NMR (470 MHz, CDCl₃): δ -43.94 (s). A singlet in the 19F NMR spectrum confirms the presence of the CF3 group.

Mass Spectrometry (MS)

-

GC-MS (EI): Calculated for C8H7F3OS: 208.02, Found: 208.01. The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Diagram 2: Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation of 4-Trifluoromethylthioanisole.

Reactivity and Chemical Behavior

The trifluoromethylthio group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. However, the methoxy group is an activating, ortho-, para-directing group. The interplay of these two substituents governs the reactivity of the molecule. Electrophilic substitution reactions are expected to occur at the positions ortho to the activating methoxy group.

Applications in Drug Discovery and Agrochemicals

The unique properties of the trifluoromethylthio group make 4-Trifluoromethylthioanisole a valuable building block in the design of new pharmaceuticals and agrochemicals.

-

Enhanced Lipophilicity: The high lipophilicity of the -SCF3 group can improve the membrane permeability and oral bioavailability of drug candidates.

-

Metabolic Stability: The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this moiety resistant to metabolic degradation. This can lead to an increased half-life of drug molecules.

-

Modulation of Physicochemical Properties: The introduction of the -SCF3 group can fine-tune the pKa, dipole moment, and other electronic properties of a molecule, which can optimize its binding affinity to biological targets.

While specific drugs or pesticides directly derived from 4-Trifluoromethylthioanisole are not extensively documented in publicly available literature, the broader class of trifluoromethylthio-containing compounds has shown promise in various therapeutic areas. For instance, compounds bearing this moiety have been investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. In the agrochemical sector, the trifluoromethylthio group is a key feature in several modern pesticides due to its ability to enhance potency and stability.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 4-Trifluoromethylthioanisole. Based on the safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Trifluoromethylthioanisole is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of properties, conferred by the trifluoromethylthio group, makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and agrochemical development. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics is essential for researchers looking to leverage its potential in their scientific endeavors.

References

spectroscopic data (NMR, IR, MS) of 4-Trifluoromethylthioanisole

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethylthio)anisole

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The trifluoromethylthio (SCF₃) group, in particular, is of significant interest due to its unique electronic and lipophilic characteristics. 4-(Trifluoromethylthio)anisole, also known as 1-methoxy-4-[(trifluoromethyl)sulfanyl]benzene, is a key building block bearing this moiety. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize and validate the structure of this compound. The interpretation herein is grounded in first principles and supported by empirical data, offering researchers a reliable reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 4-(trifluoromethylthio)anisole, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the disposition of protons within the molecule. The aromatic region of 4-(trifluoromethylthio)anisole displays a characteristic AA'BB' system for a 1,4-disubstituted benzene ring, while the aliphatic region shows a singlet for the methoxy group protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(trifluoromethylthio)anisole in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 500 MHz NMR spectrometer. Lock the spectrometer on the deuterium signal of CDCl₃ and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment with a pulse angle of 30°, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and 16 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal at 0.00 ppm.

Table 1: ¹H NMR Spectroscopic Data for 4-(Trifluoromethylthio)anisole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration | Assignment |

| 7.58 | Apparent Triplet, J = 5.8 Hz | 2H | H-2, H-6 (Aryl) |

| ~6.93 | Multiplet | 2H | H-3, H-5 (Aryl) |

| 3.84 | Singlet | 3H | -OCH₃ (Methoxy) |

| Data sourced from a comprehensive study on trifluoromethylthiolation reactions[1]. |

Interpretation and Expertise: The spectrum is consistent with a 1,4-disubstituted aromatic ring. The protons (H-2, H-6) adjacent to the electron-withdrawing SCF₃ group are deshielded and appear downfield at 7.58 ppm. The protons (H-3, H-5) adjacent to the electron-donating -OCH₃ group are shielded and appear upfield around 6.93 ppm[1]. The methoxy protons appear as a sharp singlet at 3.84 ppm, a typical region for such functional groups. The appearance of the downfield aromatic signal as an apparent triplet is a result of the complex coupling in the AA'BB' spin system, rather than a true triplet from coupling to two equivalent neighbors.

Carbon-13 (¹³C) NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The number of unique carbon signals confirms the molecular symmetry.

Table 2: ¹³C NMR Spectroscopic Data for 4-(Trifluoromethylthio)anisole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (¹JCF, Hz) | Assignment |

| 161.95 | Singlet | C-1 (C-OCH₃) |

| 138.39 | Singlet | C-2, C-6 (Aryl CH) |

| 133.40 | Quartet, ¹JCF = 308.7 Hz | -SCF₃ |

| 115.02 | Singlet | C-3, C-5 (Aryl CH) |

| 55.52 | Singlet | -OCH₃ |

| Note: The quaternary carbon C-4, directly attached to the SCF₃ group, was not explicitly assigned in the reference data but is expected to be a quartet with a smaller ³JCF coupling constant[1]. |

Interpretation and Expertise: The spectrum shows five distinct carbon environments, consistent with the C₂ symmetry of the 1,4-disubstituted ring.

-

C-1 (161.95 ppm): This downfield signal corresponds to the aromatic carbon attached to the strongly electron-donating methoxy group.

-

Aromatic CH (138.39 and 115.02 ppm): The two signals for the protonated aromatic carbons reflect their different electronic environments. C-2/C-6 are deshielded relative to C-3/C-5.

-

-SCF₃ (133.40 ppm): This signal is split into a quartet due to one-bond coupling with the three fluorine atoms. The large coupling constant (¹JCF = 308.7 Hz) is characteristic of a trifluoromethyl group directly attached to a sulfur atom[1].

-

-OCH₃ (55.52 ppm): This upfield signal is typical for a methoxy carbon[1].

Fluorine-19 (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds and provides direct evidence for the trifluoromethylthio group.

Table 3: ¹⁹F NMR Spectroscopic Data for 4-(Trifluoromethylthio)anisole in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -43.94 | Singlet | -SCF₃ |

| Reference standard: CFCl₃ at 0.00 ppm[1]. |

Interpretation and Expertise: The spectrum displays a single sharp singlet at -43.94 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to a sulfur atom in an aromatic system[1]. The absence of coupling indicates that there are no other fluorine atoms or nearby protons significantly interacting with the SCF₃ group through space or a small number of bonds. This single peak provides unequivocal confirmation of the presence and electronic environment of the trifluoromethylthio moiety.

Infrared (IR) Spectroscopy: Probing Functional Groups

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

-

Processing: The resulting interferogram is subjected to a Fourier transform to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Table 4: Predicted Key IR Absorption Bands for 4-(Trifluoromethylthio)anisole

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2960, ~2840 | C-H Stretch | Methoxy (-OCH₃) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~1170-1100 | C-F Stretch (Strong) | Trifluoromethyl (-CF₃) |

| ~1030 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether (Ar-O-CH₃) |

| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

| ~750-650 | C-S Stretch | Thioether (-S-) |

Interpretation and Expertise: The predicted spectrum is dominated by strong absorptions from the C-F bonds of the trifluoromethyl group, typically appearing in the 1100-1200 cm⁻¹ region. The presence of the anisole functionality would be confirmed by the strong asymmetric C-O stretching band around 1250 cm⁻¹ and the symmetric stretch near 1030 cm⁻¹[2]. Aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. The substitution pattern on the benzene ring is indicated by the C-H out-of-plane bending vibration, with a strong band around 830 cm⁻¹ being characteristic of 1,4-disubstitution.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that imparts high energy, leading to characteristic fragmentation.

Experimental Protocol: GC-MS (EI)

-

Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

Ionization: The separated compound elutes from the GC column and enters the ion source of the Mass Spectrometer, where it is bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Table 5: Key Mass Spectrometry Data for 4-(Trifluoromethylthio)anisole

| m/z Value | Ion Identity | Interpretation |

| 208 | [C₈H₇F₃OS]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 179 | [M - CHO]⁺ | Loss of a formyl radical |

| 139 | [M - SCF₃]⁺ or [C₇H₇O]⁺ | Loss of SCF₃ radical |

| 101 | [SCF₃]⁺ | Trifluoromethylthio cation |

| Molecular weight confirmation from GC-MS data[1]. Fragmentation pathway is proposed based on established principles. |

Interpretation of Fragmentation: The mass spectrum confirms the molecular weight of 4-(trifluoromethylthio)anisole to be 208 g/mol [1]. The high-energy EI process induces fragmentation that provides structural validation. A plausible fragmentation pathway is initiated by the ionization of the molecule, likely at one of the lone pairs on the sulfur or oxygen atoms.

-

Molecular Ion (m/z 208): The peak corresponding to the intact molecule radical cation confirms the molecular formula.

-

Loss of Methyl Radical (m/z 193): A common fragmentation pathway for anisole derivatives is the loss of the methyl group (•CH₃) from the methoxy moiety, leading to a stable oxonium ion.

-

Loss of Formyl Radical (m/z 179): Subsequent loss of a carbon monoxide (CO) molecule from the m/z 193 fragment is a characteristic fragmentation for phenolic ethers, though loss of a formyl radical (•CHO) from the molecular ion is also possible.

-

Loss of SCF₃ Radical (m/z 107 - not listed but plausible) or formation of [C₇H₇O]⁺ (m/z 107): Cleavage of the C-S bond can lead to the loss of a •SCF₃ radical, resulting in a methoxyphenyl cation at m/z 107.

-

Tropylium Ion Formation (m/z 91): A common rearrangement in substituted benzyl systems can lead to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91, although not a primary fragment here.

References

A Technical Guide to the Reactivity and Stability of 4-Trifluoromethylthioanisole

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Trifluoromethylthioanisole is a key organofluorine building block utilized extensively in the development of novel pharmaceuticals and agrochemicals. Its value stems from the unique physicochemical properties imparted by the trifluoromethylthio (-SCF3) group, most notably high lipophilicity and enhanced metabolic stability. This technical guide provides an in-depth analysis of the synthesis, chemical reactivity, and stability profile of 4-Trifluoromethylthioanisole. We will explore its behavior in canonical organic reactions, including electrophilic aromatic substitution and oxidation, and evaluate its thermal and hydrolytic stability. The causality behind experimental protocols and the strategic implications for drug design are discussed, offering researchers and development professionals a comprehensive resource for leveraging this versatile intermediate.

Introduction: The Strategic Value of the -SCF3 Moiety

In modern medicinal and agricultural chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethylthio (-SCF3) group, in particular, has emerged as a privileged motif. Its exceptional lipophilicity, as quantified by a high Hansch parameter (π = 1.44), significantly enhances a molecule's ability to permeate lipid membranes, thereby improving bioavailability.[1] Consequently, compounds containing the -SCF3 group are of high interest for drug discovery and development.[1][2]

4-Trifluoromethylthioanisole, which combines the -SCF3 group with an anisole scaffold, serves as a critical starting material and intermediate. Understanding its reactivity and stability is paramount for its effective use. This guide synthesizes field-proven insights and literature data to provide a practical framework for chemists working with this compound.

Molecular Structure and Physicochemical Properties

Key Structural Features

4-Trifluoromethylthioanisole possesses an aromatic ring substituted with two electronically distinct groups: an electron-donating methoxy (-OCH3) group and a strongly electron-withdrawing trifluoromethylthio (-SCF3) group, positioned para to each other. This electronic arrangement dictates the molecule's reactivity, particularly in electrophilic aromatic substitution.

Physicochemical Data

The fundamental properties of 4-Trifluoromethylthioanisole are summarized below.

| Property | Value | Reference |

| CAS Number | 329-14-6 | [3][4] |

| Molecular Formula | C8H7F3OS | [3] |

| Molecular Weight | 208.20 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | ~1.35 g/mL | [5] |

| Boiling Point | 102-103 °C at 8 mmHg | [5] |

Spectroscopic Profile

Spectroscopic data is crucial for reaction monitoring and product confirmation. The following are characteristic spectral features for a closely related analogue, 2-methyl-4-(trifluoromethylthio)anisole, which provide a strong reference for the title compound.

| Spectroscopy | Characteristic Data (for 2-methyl-4-(trifluoromethylthio)anisole) | Reference |

| ¹H NMR | δ (ppm): 7.47-7.41 (Ar-H), 6.84 (Ar-H), 3.86 (s, 3H, -OCH₃) | [1] |

| ¹³C NMR | δ (ppm): 160.2 (C-OCH₃), 129.9 (q, ¹JCF = 308.2 Hz, -CF₃), 55.6 (-OCH₃) | [1] |

| ¹⁹F NMR | The -SCF₃ group typically appears as a singlet around -44 ppm. | [6] |

Synthesis: Electrophilic Trifluoromethylthiolation

A robust and common method for synthesizing aryl-SCF3 compounds is through direct electrophilic trifluoromethylthiolation of electron-rich arenes. The choice of an electrophilic "-SCF3" source is critical; reagents like N-(trifluoromethylthio)saccharin are effective and can be activated under mild conditions using a Lewis acid catalyst.

Experimental Protocol: Synthesis via Lewis Acid Catalysis

This protocol is adapted from a procedure for a substituted anisole, demonstrating a viable pathway.[1][7] The Lewis acid, such as Iron(III) chloride, activates the N-S bond of the trifluoromethylthiolating agent, generating a potent electrophile that is readily attacked by the electron-rich anisole ring.

Step-by-Step Methodology:

-

To a solution of N-(trifluoromethylthio)saccharin (1.1 eq) and a catalytic amount of Iron(III) chloride (2.5 mol%) in dry dichloromethane under an inert atmosphere (Argon), add anisole (1.0 eq).

-

Stir the reaction mixture at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with dichloromethane and wash with water to remove the catalyst and water-soluble byproducts.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to yield pure 4-Trifluoromethylthioanisole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 4-Trifluoromethylthioanisole.

Chemical Reactivity

The reactivity of 4-Trifluoromethylthioanisole is governed by the interplay between the activating, ortho-, para-directing methoxy group and the deactivating, electron-withdrawing trifluoromethylthio group.

Electrophilic Aromatic Substitution

The powerful activating effect of the -OCH3 group dominates, directing incoming electrophiles to the positions ortho to it (positions 2 and 6). However, the strong deactivating nature of the para-substituted -SCF3 group reduces the overall nucleophilicity of the ring compared to anisole itself.

Studies on the analogous 4-(trifluoromethylthio)phenol show that electrophilic attack, such as nitration or halogenation, occurs selectively at the positions ortho to the hydroxyl/methoxy group.[6]

-

Nitration: Reaction with nitric acid can selectively install a nitro group at the 2-position. The strongly deactivating nature of both the -NO2 and -SCF3 groups makes subsequent nitration difficult, allowing for mono-substitution to be achieved with high selectivity.[6]

-

Halogenation: Bromination with N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) would similarly be expected to yield the 2-halo-4-(trifluoromethylthio)anisole derivative.

Oxidation of the Thioether Linkage

The sulfur atom in the thioether is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidized forms are also valuable in medicinal chemistry.[8] The choice of oxidant and reaction conditions determines the final oxidation state.

Experimental Protocol: Stepwise Oxidation

-

To Sulfoxide: Dissolve 4-Trifluoromethylthioanisole (1.0 eq) in a suitable solvent like dichloromethane. Add 3-chloroperbenzoic acid (m-CPBA) (1.0 eq) portion-wise at room temperature and stir for several hours.[8] This controlled oxidation typically yields the 4-(trifluoromethylsulfinyl)anisole.

-

To Sulfone: For full oxidation, a stronger system is required. Dissolve 4-Trifluoromethylthioanisole (1.0 eq) in trifluoroacetic acid and add hydrogen peroxide (H₂O₂ >2.0 eq). Heat the mixture to drive the reaction to completion, yielding 4-(trifluoromethylsulfonyl)anisole.[8][9]

Caption: Oxidation pathway of the thioether in 4-Trifluoromethylthioanisole.

Stability Profile

The stability of a compound under various conditions is a critical parameter for its storage, handling, and application, especially in pharmaceutical formulations.

Thermal Stability

Hydrolytic Stability

The C-F bond is exceptionally resistant to hydrolysis. However, the stability of a trifluoromethyl group can be influenced by adjacent functional groups, particularly under strongly alkaline conditions.[12]

-

Acidic to Neutral pH: Under acidic and neutral aqueous conditions, 4-Trifluoromethylthioanisole is expected to be highly stable. The C-S, C-O, and C-F bonds are not susceptible to cleavage under these conditions.

-

Alkaline pH: While generally stable, extreme alkaline conditions could potentially compromise the molecule, though this often requires harsh conditions (e.g., elevated temperatures, strong bases).[12] For most pharmaceutical and agrochemical applications, it demonstrates sufficient hydrolytic stability.

Metabolic Stability

A key driver for the use of the -SCF3 group is its ability to enhance metabolic stability. The sulfur atom in a simple thioether is often a site of metabolic oxidation by Cytochrome P450 enzymes. The presence of the highly electronegative fluorine atoms in the -SCF3 group significantly deactivates the sulfur atom towards oxidative metabolism. This "blocking" of a common metabolic pathway can increase the half-life of a drug candidate in vivo, a highly desirable trait.[2]

Applications in Research and Development

4-Trifluoromethylthioanisole is primarily used as a versatile building block for introducing the p-(methoxy)phenylthio-CF3 moiety into larger, more complex molecules.

-

Pharmaceuticals: The trifluoromethylthio-phenyl core is found in a range of therapeutic candidates, including anti-inflammatory, antiviral, and anticancer agents.[2] The moiety's ability to improve lipophilicity, metabolic stability, and target binding affinity makes it an attractive component in drug design.[2]

-

Agrochemicals: In agriculture, this structural motif is used to develop potent and stable pesticides, herbicides, and fungicides.[2][8] The enhanced stability leads to longer-lasting efficacy in the field.

Safety and Handling

4-Trifluoromethylthioanisole should be handled with standard laboratory precautions. It is a chemical intermediate and may pose health risks upon exposure.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

4-Trifluoromethylthioanisole is a compound of significant industrial and academic importance, underpinned by a favorable combination of reactivity and stability. Its synthesis is accessible through modern electrophilic trifluoromethylthiolation methods. Its reactivity is dominated by the activating methoxy group, allowing for predictable functionalization of the aromatic ring, while the thioether provides a handle for further transformation via oxidation. The compound exhibits high thermal and hydrolytic stability, and the core -SCF3 group confers metabolic robustness, making it an invaluable tool for chemists aiming to optimize the pharmacokinetic profiles of bioactive molecules.

References

- 1. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CAS 329-14-6: 4-Trifluoromethylthioanisole | CymitQuimica [cymitquimica.com]

- 4. 4-TRIFLUOROMETHYL THIOANISOLE | 329-14-6 [chemicalbook.com]

- 5. 4-(Trifluoromethylthio)aniline CAS#: 372-16-7 [m.chemicalbook.com]

- 6. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of Novel α-Trifluorothioanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(Trifluoromethylsulfonyl)anisole | C8H7F3O3S | CID 598639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Fluorinated Moiety: A Technical Guide to the Discovery and History of 4-Trifluoromethylthioanisole

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethylthio (-SCF3) group into aromatic systems has become a cornerstone of modern medicinal and agricultural chemistry. This functional group's unique electronic properties and high lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This in-depth technical guide explores the discovery and historical development of a pivotal building block in this field: 4-Trifluoromethylthioanisole. We will delve into the pioneering early syntheses, the evolution of more sophisticated methodologies, and the scientific context that propelled this compound from a laboratory curiosity to a valuable tool in drug discovery and beyond.

The Dawn of Aryl Trifluoromethyl Sulfides: A New Frontier in Organofluorine Chemistry

The story of 4-Trifluoromethylthioanisole is intrinsically linked to the broader exploration of organofluorine and organosulfur chemistry in the mid-20th century. Following the initial synthesis of aromatic compounds bearing a trifluoromethyl group by Swarts in 1898, the field of organofluorine chemistry began to blossom.[1] Concurrently, the study of organosulfur compounds was revealing the diverse reactivity of the sulfur atom.[2] It was at the intersection of these two burgeoning fields that the synthesis of aryl trifluoromethyl sulfides emerged.

Pioneering Synthesis: The Work of Yagupolskii and Boiko (1969)

While the exact first synthesis of 4-Trifluoromethylthioanisole is not definitively documented in a single, dedicated publication, the foundational work in the preparation of aryl trifluoromethyl sulfides points to the laboratory of Ukrainian chemist L. M. Yagupolskii. A seminal 1969 paper co-authored with V. N. Boiko in the Journal of General Chemistry of the USSR (Zhurnal Obshchei Khimii) laid the groundwork for the synthesis of this class of compounds.[3] Their early methods were often robust, reflecting the chemical tools available at the time.

One of the pioneering approaches involved the reaction of an aryl diazonium salt with a suitable trifluoromethylthiolating agent. This method, while effective, often required harsh conditions and the handling of potentially unstable intermediates.

Evolution of Synthetic Methodologies: A Journey Towards Efficiency and Safety

The initial syntheses of 4-Trifluoromethylthioanisole and its analogs, while groundbreaking, were often limited by low yields, harsh reaction conditions, and the use of hazardous reagents. The subsequent decades saw a concerted effort to develop more efficient, scalable, and safer methods for the introduction of the trifluoromethylthio group onto aromatic rings.

Early Approaches: From Diazonium Salts to Disulfides

The early methodologies for the synthesis of aryl trifluoromethyl sulfides, including 4-Trifluoromethylthioanisole, can be broadly categorized as follows:

-

From Aryl Diazonium Salts: This classical approach involved the reaction of an aryl diazonium salt, generated from the corresponding aniline, with a source of the trifluoromethylthiolate anion. While historically significant, these reactions could be hazardous due to the instability of diazonium salts.[2]

-

From Diaryl Disulfides: Another early method utilized the reaction of diaryl disulfides with a trifluoromethylating agent under UV irradiation.[3]

-

From Aryl Trichloromethyl Sulfides: The substitution of chlorine atoms in aryl trichloromethyl sulfides with fluorine using reagents like antimony trifluoride was one of the oldest methods for preparing aryl trifluoromethyl sulfides.[4]

The Modern Era: Electrophilic Trifluoromethylthiolation

A significant leap forward in the synthesis of 4-Trifluoromethylthioanisole and other aryl trifluoromethyl sulfides came with the development of stable, electrophilic trifluoromethylthiolating reagents. This innovation, pioneered by researchers like Yagupolskii, Umemoto, and Togni, provided milder and more versatile methods for introducing the -SCF3 group.[5][6]

A prominent modern approach is the direct electrophilic trifluoromethylthiolation of electron-rich arenes, such as anisole, using reagents like N-(trifluoromethylthio)saccharin in the presence of a Lewis acid catalyst. This method offers high regioselectivity for the para position, making it an efficient route to 4-Trifluoromethylthioanisole.

Key Synthetic Protocols: From Historical Methods to Modern Practices

To provide a practical understanding of the synthesis of 4-Trifluoromethylthioanisole, this section details both a representative early protocol and a modern, more efficient method.

Historical Synthesis: Trifluoromethylthiolation of 4-Methoxybenzenediazonium Chloride (Conceptual Protocol)

This protocol is a conceptual representation based on the early methods utilizing diazonium salts.

Step 1: Diazotization of 4-Methoxyaniline

-

Dissolve 4-methoxyaniline in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes to ensure complete formation of the 4-methoxybenzenediazonium chloride solution.

Step 2: Trifluoromethylthiolation

-

In a separate flask, prepare a solution of a trifluoromethylthiolate source, such as copper(I) trifluoromethanethiolate.

-

Slowly add the cold 4-methoxybenzenediazonium chloride solution to the trifluoromethylthiolate solution, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product with an organic solvent, wash with water, and dry over an anhydrous salt.

-

Purify the crude product by distillation or chromatography to obtain 4-Trifluoromethylthioanisole.

Causality Behind Experimental Choices: The low temperatures are crucial for maintaining the stability of the diazonium salt. The use of a copper salt facilitates the Sandmeyer-type reaction.

Modern Synthesis: Electrophilic Trifluoromethylthiolation of Anisole

This protocol is based on modern methods using stable electrophilic trifluoromethylthiolating reagents.

Step 1: Reaction Setup

-

To a solution of N-(trifluoromethylthio)saccharin in a dry, inert solvent such as dichloromethane, add anisole.

-

Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

Step 2: Catalysis and Reaction

-

Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

Step 3: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield pure 4-Trifluoromethylthioanisole.

Causality Behind Experimental Choices: The use of an inert atmosphere and dry solvent is essential to prevent the decomposition of the Lewis acid catalyst and the electrophilic trifluoromethylthiolating reagent. The Lewis acid activates the N-S bond of the reagent, making the -SCF3 group more electrophilic and facilitating the attack by the electron-rich anisole ring.

Data Summary: Physicochemical Properties of 4-Trifluoromethylthioanisole

| Property | Value |

| Chemical Formula | C8H7F3OS |

| Molar Mass | 208.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 210-212 °C |

| Density | Approx. 1.3 g/mL |

| Refractive Index | Approx. 1.49 |

Visualization of Synthetic Pathways

Historical Synthetic Route

Caption: Early synthesis via a diazonium salt intermediate.

Modern Synthetic Route

References

- 1. Organosulfur and Organoselenium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organosulfur chemistry - Wikipedia [en.wikipedia.org]

- 3. sioc.cas.cn [sioc.cas.cn]

- 4. researchgate.net [researchgate.net]

- 5. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 6. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

A-Z Guide to 4-Trifluoromethylthioanisole: A Keystone Building Block for Modern Medicinal Chemistry

Abstract

The strategic incorporation of fluorine-containing functional groups is a pillar of modern drug design, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of bioactive molecules. Among these, the trifluoromethylthio (-SCF3) group has emerged as a uniquely powerful moiety, prized for its profound impact on lipophilicity, metabolic stability, and electronic character. This technical guide provides an in-depth exploration of 4-Trifluoromethylthioanisole, a critical building block for introducing the aryl-SCF3 motif. We will dissect the fundamental properties imparted by the -SCF3 group, provide detailed synthetic protocols for the manipulation of this building block, and examine its successful application in drug discovery through relevant case studies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct advantages of trifluoromethylthiolated compounds in their programs.

The Trifluoromethylthio (-SCF3) Group: A Profile of Unique Properties

The -SCF3 group is often considered a bioisostere of groups like methyl (-CH3) or chloro (-Cl), but it possesses a unique combination of properties that set it apart.[1] Its utility stems from a synergistic interplay of high lipophilicity and strong electron-withdrawing character, which can be leveraged to overcome common challenges in drug development.[2][3]

Lipophilicity: Enhancing Membrane Permeability

The -SCF3 group is one of the most lipophilic functional groups used in medicinal chemistry.[3] This high lipophilicity, quantified by the Hansch-Leo lipophilicity parameter (π), is crucial for enhancing a drug candidate's ability to cross cellular membranes and the blood-brain barrier.[4] Improved permeability often translates to better absorption, distribution, and overall bioavailability.[3]

Electronic Effects: Modulating Acidity and Target Interactions

With a strong electron-withdrawing nature, the -SCF3 group can significantly influence the electronic properties of the aromatic ring to which it is attached.[2][5] This is quantitatively described by its Hammett substituent constant (σ), which indicates its ability to withdraw electron density by induction. This modulation can be used to:

-

Lower the pKa of nearby acidic or basic centers, altering the ionization state of the molecule at physiological pH.

-

Enhance binding interactions with protein targets through favorable electrostatic or dipole interactions.

-

Protect the molecule from oxidative metabolism .[3]

The following table provides a comparative summary of the key physicochemical parameters for the -SCF3 group versus other common substituents on a benzene ring.

| Substituent (R) | Hansch-Leo π | Hammett σ(meta) | Hammett σ(para) |

| -H | 0.00 | 0.00 | 0.00 |

| -CH3 | 0.56 | -0.07 | -0.17 |

| -Cl | 0.71 | 0.37 | 0.23 |

| -CF3 | 0.88[6] | 0.43[7] | 0.54[7] |

| -SCF3 | 1.44 [8] | 0.40 [7] | 0.50 [7] |

| Table 1: Comparison of Physicochemical Properties of Common Substituents. |

Metabolic Stability: A Shield Against Biotransformation

A significant advantage of the -SCF3 group is its contribution to metabolic stability.[5] The potent electron-withdrawing effect can shield adjacent positions on the aromatic ring from oxidative attack by cytochrome P450 (CYP) enzymes.[3] Furthermore, the sulfur atom in the -SCF3 group is less prone to the metabolic oxidation pathways that can affect simple thioethers, making it a robust choice for lead optimization.[9]

Synthetic Strategies Utilizing 4-Trifluoromethylthioanisole

4-Trifluoromethylthioanisole serves as a versatile and cost-effective starting material. Its structure allows for functionalization at multiple positions: oxidation of the methyl group, electrophilic aromatic substitution on the ring, or conversion of the methylthioether to other functional groups.

Synthetic Workflow: From Precursor to Advanced Intermediate

A common and powerful application of 4-trifluoromethylthioanisole is its oxidation to the corresponding benzoic acid. This creates a key intermediate that can be readily coupled with amines or alcohols to build more complex molecular scaffolds.

Caption: Synthetic workflow from 4-Trifluoromethylthioanisole to a functionalized amide.

Experimental Protocol: Oxidation to 4-(Trifluoromethylthio)benzoic acid

This protocol details a reliable, field-proven method for the oxidation of 4-trifluoromethylthioanisole.

Materials:

-

4-Trifluoromethylthioanisole (1.0 eq)

-

Potassium permanganate (KMnO4) (3.0 eq)

-

Pyridine (solvent)

-

Water (co-solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bisulfite (NaHSO3)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-trifluoromethylthioanisole (1.0 eq) and pyridine. Stir to dissolve.

-

Oxidant Addition: While stirring, add water, followed by the portion-wise addition of potassium permanganate (3.0 eq). The addition is exothermic; maintain control with an ice bath if necessary.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Workup: Cool the mixture to room temperature. Carefully quench the excess KMnO4 by the slow addition of solid sodium bisulfite until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Acidification: Acidify the mixture to pH 1-2 with concentrated HCl. This will protonate the carboxylate product.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 4-(trifluoromethylthio)benzoic acid.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material's methyl signal in ¹H NMR and the appearance of a carboxylic acid proton signal, along with a shift in the aromatic proton signals. The final product's purity should be confirmed by LC-MS and melting point analysis.

Case Studies in Drug Discovery

The strategic application of the -SCF3 moiety, often introduced via building blocks like 4-trifluoromethylthioanisole, has been pivotal in the development of several successful therapeutic agents.

Celecoxib Analogs: Shifting Pharmacological Targets

Celecoxib, a selective COX-2 inhibitor, features a p-tolyl group and a trifluoromethyl (-CF3) group.[1] In the development of analogs, researchers have explored replacing these groups to modulate activity. Replacing the methyl group of the p-tolyl substituent with the more lipophilic and electron-withdrawing -SCF3 group is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability.[10][11] Interestingly, modifications of the core celecoxib structure have led to analogs that lose COX-2 inhibitory function but gain potent anticancer activity through different mechanisms, demonstrating the power of such structural changes to completely shift a molecule's pharmacological profile.[10]

Cabozantinib: A Multi-Tyrosine Kinase Inhibitor

Cabozantinib is a multi-tyrosine kinase inhibitor used to treat various cancers, including medullary thyroid cancer and renal cell carcinoma.[12][13] While Cabozantinib itself does not contain an -SCF3 group, its structure-activity relationship (SAR) studies highlight principles relevant to the use of fluorinated groups. The molecule's efficacy is dependent on its precise interactions within the kinase binding pockets, which are governed by the electronic and steric properties of its substituents.[14] The development of such targeted therapies often involves screening a wide array of functional groups to optimize potency and pharmacokinetic properties. The -SCF3 group is a prime candidate in such screening campaigns due to its unique combination of lipophilicity and electron-withdrawing nature, which can enhance binding affinity and block metabolic degradation pathways.[15][16]

Caption: Decision logic for incorporating an -SCF3 group during lead optimization.

Conclusion and Future Outlook

4-Trifluoromethylthioanisole is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. The trifluoromethylthio group it provides offers a rare combination of extreme lipophilicity, potent electron-withdrawing character, and enhanced metabolic stability. These features allow medicinal chemists to systematically address common liabilities in drug candidates, such as poor permeability, rapid metabolic clearance, and suboptimal target affinity. As synthetic methodologies for trifluoromethylthiolation continue to advance, the strategic use of building blocks like 4-trifluoromethylthioanisole will undoubtedly expand, paving the way for the next generation of innovative therapeutics.[17][18]

References

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Synthesis of Trifluoromethylthio Compounds from Sulfur Containing Precursors | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 8. researchgate.net [researchgate.net]

- 9. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Celecoxib analogs that lack COX-2 inhibitory function: preclinical development of novel anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cabozantinib | C28H24FN3O5 | CID 25102847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cabozantinib S-malate | C32H30FN3O10 | CID 25102846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro and in vivo activity of cabozantinib (XL184), an inhibitor of RET, MET, and VEGFR2, in a model of medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

Methodological & Application

Synthesis of 4-Trifluoromethylthioanisole from p-Thiocresol: A Detailed Protocol and Mechanistic Insight

An Application Note for Drug Development Professionals

Abstract

The trifluoromethylthio (–SCF₃) group is a crucial pharmacophore in modern drug discovery and agrochemical development, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive, field-tested protocol for the synthesis of 4-Trifluoromethylthioanisole, also known as 1-methyl-4-[(trifluoromethyl)thio]-benzene, starting from the readily available precursor, p-thiocresol. We delve into the causality behind experimental choices, offering a robust, self-validating procedure suitable for research and process development environments. This guide details an electrophilic trifluoromethylation pathway, including reaction mechanism, step-by-step experimental procedures, safety protocols, and detailed analytical characterization of the final product.

Introduction and Scientific Context

The strategic incorporation of fluorine-containing functional groups has revolutionized medicinal chemistry.[1][2] Among these, the trifluoromethylthio (–SCF₃) group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic properties of a parent molecule.[3] 4-Trifluoromethylthioanisole serves as a key building block for more complex molecules in pharmaceutical and agrochemical pipelines.

The synthesis described herein utilizes p-thiocresol (also known as 4-methylbenzenethiol), an aromatic thiol, as the starting nucleophile.[4][5][6] The core transformation is the formation of a sulfur-trifluoromethyl (S–CF₃) bond. While various methods exist, including radical pathways using reagents like sodium trifluoromethanesulfinate (the Langlois reagent), this guide focuses on an electrophilic approach.[2][7][8][9] Electrophilic trifluoromethylating agents, such as the S-(Trifluoromethyl)dibenzothiophenium salts known as Umemoto's reagents, offer a direct and often high-yielding route for the S-trifluoromethylation of thiols.[10][11] These reagents function as a source of an electrophilic "CF₃⁺" equivalent, which readily reacts with soft nucleophiles like thiolates.

Reaction Mechanism: Electrophilic S-Trifluoromethylation

The reaction proceeds via a nucleophilic substitution mechanism. The process is initiated by the deprotonation of the weakly acidic thiol group of p-thiocresol by a suitable base, forming a more potent nucleophile, the thiolate anion. This anion then attacks the electrophilic trifluoromethylating agent.

Causality of Mechanistic Choice: The selection of an electrophilic pathway is deliberate. The sulfur atom in the p-toluenethiolate is a soft nucleophile, which exhibits a high affinity for the soft electrophilic center of reagents like Umemoto's salts. This pairing leads to a highly efficient and selective bond formation. Computational studies on similar systems support a backside attack mechanism for this nucleophilic substitution.[12]

The general mechanism is depicted below:

-

Deprotonation: The base removes the acidic proton from the thiol group of p-thiocresol to generate the corresponding thiolate anion.

-

Nucleophilic Attack: The thiolate anion attacks the electrophilic trifluoromethyl group of the Umemoto reagent.

-

Displacement: The dibenzothiophene leaving group is displaced, forming the desired 4-Trifluoromethylthioanisole product.

Caption: General mechanism of electrophilic S-trifluoromethylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate modifications.

Materials and Reagents

| Reagent/Material | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Key Properties |

| p-Thiocresol | 106-45-6 | 124.21 | 10.0 | 1.0 | White solid, strong stench.[6][13] |

| Umemoto's Reagent II | 1438536-53-6 | 452.34 | 11.0 | 1.1 | Thermally stable solid. |

| Sodium Hydride (60% disp.) | 7646-69-7 | 24.00 (as NaH) | 11.0 | 1.1 | Flammable solid, reacts with water. |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | ~50 mL | - | Flammable liquid, peroxide former.[14] |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | Flammable liquid. |

| Hexanes | 110-54-3 | 86.18 | As needed | - | Flammable liquid. |

| Saturated NH₄Cl (aq) | 12125-02-9 | 53.49 | As needed | - | Aqueous solution. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | As needed | - | Aqueous solution. |

| Anhydrous MgSO₄ or Na₂SO₄ | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

Equipment

-

100 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet with bubbler

-

Syringes and needles

-

Ice-water bath

-

Rotary evaporator

-

Glassware for extraction (separatory funnel) and chromatography

Step-by-Step Synthesis Procedure

--- WORK IN A CERTIFIED FUME HOOD ---

-

Flask Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.

-

Reagent Addition (Thiol and Solvent): Add p-thiocresol (1.24 g, 10.0 mmol) to the flask. Fit the flask with septa and purge with inert gas. Add 40 mL of anhydrous THF via syringe. Stir the mixture at room temperature until the solid dissolves completely.

-

Deprotonation (Thiolate Formation): Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (0.44 g of 60% dispersion in mineral oil, 11.0 mmol).

-

Causality: p-Thiocresol is deprotonated to form the sodium p-toluenethiolate, a much stronger nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution. An excess of base ensures complete deprotonation.

-

-

Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes. The mixture may become a thicker slurry.

-

Addition of Trifluoromethylating Agent: In a single portion, add Umemoto's Reagent II (5.0 g, 11.0 mmol) to the reaction mixture under a positive flow of inert gas.

-

Causality: A slight excess (1.1 eq) of the Umemoto reagent is used to ensure the complete consumption of the valuable thiolate intermediate.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if available.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of ethyl acetate and 20 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with 30 mL of water and 30 mL of brine.

-

Causality: The washing steps remove inorganic salts and residual water-soluble impurities.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[15]

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexanes or a hexanes/ethyl acetate gradient (e.g., 100:0 to 98:2) to afford 4-Trifluoromethylthioanisole as a colorless liquid.

Safety and Handling Precautions

-

p-Thiocresol: Possesses an extremely potent and unpleasant odor.[6] It is toxic and an irritant. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[16]

-

Sodium Hydride (NaH): A flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Trifluoromethylating Agents: These reagents should be handled with care. Avoid inhalation and skin contact.[17]

-

Solvents: THF, ethyl acetate, and hexanes are flammable.[14] Ensure there are no ignition sources nearby. THF can form explosive peroxides upon storage; use freshly opened or tested solvent.

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Characterization and Data

The final product, 4-Trifluoromethylthioanisole, should be a colorless liquid. Its identity and purity are confirmed using standard analytical techniques.

| Property | Data |

| Molecular Formula | C₈H₇F₃S |

| Molecular Weight | 192.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~130 °C at 760 mmHg[18] |

| Density | ~1.25 g/cm³[18][19] |

| ¹H NMR (CDCl₃) | δ ~7.4-7.5 (d, 2H), δ ~7.2 (d, 2H), δ ~2.35 (s, 3H) |

| ¹⁹F NMR (CDCl₃) | δ ~ -40 to -43 ppm (s, 3F) |

| ¹³C NMR (CDCl₃) | δ ~141, 136, 130, 128, 125 (q, J ≈ 307 Hz, -CF₃), 21 |

| MS (EI) | m/z 192 (M⁺) |

Analytical Interpretation:

-

¹H NMR: The spectrum should show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and a singlet around 2.35 ppm for the methyl (–CH₃) protons.

-

¹⁹F NMR: This is a critical characterization technique. The presence of a sharp singlet around -41 ppm confirms the presence of the trifluoromethyl group and indicates a clean conversion.[20][21]

-

¹³C NMR: The key signal is the quartet for the CF₃ carbon, which appears around 125 ppm with a large carbon-fluorine coupling constant (J ≈ 307 Hz).

-

Mass Spectrometry: The molecular ion peak should be observed at m/z = 192, corresponding to the molecular weight of the product.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive NaH (hydrolyzed).- Wet solvent or glassware.- Degraded trifluoromethylating agent. | - Use fresh, high-quality NaH.- Ensure all glassware is flame-dried and solvents are anhydrous.- Store reagents properly and use a fresh bottle if in doubt. |

| Incomplete Reaction | - Insufficient reaction time.- Low reaction temperature.- Poor stirring. | - Extend the reaction time and monitor by TLC.- Ensure the reaction is allowed to warm to room temperature.- Use a larger stir bar or mechanical stirrer for thick slurries. |

| Formation of Disulfide Byproduct | - Premature quenching with water/air.- Oxidative conditions. | - Maintain a strict inert atmosphere throughout the reaction.- Degas solvents before use if necessary. |

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 4-Trifluoromethylthioanisole from p-thiocresol using an electrophilic trifluoromethylation strategy. By explaining the rationale behind key experimental steps and providing comprehensive characterization data, this guide serves as a valuable resource for researchers in drug discovery and chemical development. The described methodology is robust, scalable, and leverages commercially available reagents to access a valuable fluorinated building block.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. ccspublishing.org.cn [ccspublishing.org.cn]

- 3. nbinno.com [nbinno.com]

- 4. para-thiocresol, 106-45-6 [thegoodscentscompany.com]

- 5. scbt.com [scbt.com]

- 6. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]

- 8. Recent advances in the application of Langlois’ reagent in olefin difunctionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An ab initio and DFT study of trifluoromethylation using Umemoto's reagent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Manufacturers of p-Thiocresol, 98%, CAS 106-45-6, T 1840, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. rsc.org [rsc.org]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. synquestlabs.com [synquestlabs.com]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. lookchem.com [lookchem.com]

- 20. rsc.org [rsc.org]

- 21. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Utilization of 4-Trifluoromethylthioanisole in Cross-Coupling Reactions

Introduction: The Strategic Value of the Trifluoromethylthio Moiety